Naphthalene-1,2-diol

Catalog No.
S605526
CAS No.
574-00-5
M.F
C10H8O2
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalene-1,2-diol

CAS Number

574-00-5

Product Name

Naphthalene-1,2-diol

IUPAC Name

naphthalene-1,2-diol

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C10H8O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,11-12H

InChI Key

NXPPAOGUKPJVDI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2O)O

Synonyms

1,2-dihydroxynaphthalene, 1,2-dihydroxynaphthalene monohydrate, 1,2-naphthalenediol

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)O

Biomarker for Naphthalene Exposure:

Naphthalene, a polycyclic aromatic hydrocarbon (PAH), is an environmental pollutant found in coal tar, creosote, and cigarette smoke. Naphthalene-1,2-diol is a metabolite formed in the body upon exposure to naphthalene []. This makes it a potential biomarker for assessing human exposure to naphthalene, though further research is needed to establish its effectiveness and limitations for this purpose [].

Substrate for Bacterial Enzymes:

Certain bacteria, such as Pseudomonas putida, possess enzymes like naphthalene dioxygenase (NDO) that can break down naphthalene into metabolites like naphthalene-1,2-diol []. Studying these enzymes and their interactions with naphthalene-1,2-diol contributes to our understanding of bacterial biodegradation pathways for PAHs, which could be crucial for developing bioremediation strategies for contaminated environments.

Potential Applications in Plant Science:

Naphthalene-1,2-diol has been identified as a natural product found in green beans (Phaseolus vulgaris) []. The specific role it plays in the plant or its potential effects on human health when consumed as part of the diet are currently unknown and require further investigation.

Naphthalene-1,2-diol, also known as 1,2-dihydroxynaphthalene or β-naphthohydroquinone, is an organic compound characterized by the presence of two hydroxyl (-OH) groups attached to the naphthalene structure at the 1 and 2 positions. Its chemical formula is C10H8O2C_{10}H_8O_2, and it belongs to the class of compounds known as naphthols and derivatives. This compound plays a significant role in various

Naphthalene-1,2-diol serves as a biomarker for naphthalene exposure. Its presence in urine indicates the body's attempt to detoxify inhaled or ingested naphthalene [].

, particularly in biocatalysis. One notable reaction involves its conversion via dioxygenation, where naphthalene is oxidized to form cis-1,2-dihydroxy-1,2-dihydronaphthalene. This transformation is catalyzed by enzymes such as naphthalene-1,2-dioxygenase . The general reaction can be summarized as follows:

Naphthalene+O2Enzymecis 1 2 Dihydronaphthalene 1 2 diol\text{Naphthalene}+\text{O}_2\xrightarrow{\text{Enzyme}}\text{cis 1 2 Dihydronaphthalene 1 2 diol}

In addition to this primary reaction, naphthalene-1,2-diol can undergo further transformations leading to various hydroxylated products .

Naphthalene-1,2-diol exhibits several biological activities. It has been shown to play a role in the catabolism of naphthalene in microorganisms. Specifically, it is involved in the metabolic pathways of certain bacteria that utilize naphthalene as a carbon source. The compound acts as a substrate for enzymes that facilitate its conversion into less toxic metabolites . Furthermore, it has been studied for its potential antioxidant properties and its ability to interact with biological membranes.

Naphthalene-1,2-diol can be synthesized through various methods:

  • Chemical Synthesis: Traditional chemical methods involve the hydroxylation of naphthalene using reagents such as sulfuric acid or nitric acid under controlled conditions.
  • Biocatalytic Methods: Microbial oxidation processes utilizing specific strains of bacteria (e.g., Pseudomonas sp.) have been employed to convert naphthalene into naphthalene-1,2-diol. These biocatalysts demonstrate high selectivity and efficiency in producing the diol from naphthalene .
  • Electrochemical Methods: Recent advancements have introduced electrochemical techniques that allow for the selective oxidation of naphthalene derivatives to form naphthalene-1,2-diol under mild conditions.

Naphthalene-1,2-diol has several applications across different fields:

  • Pharmaceuticals: It is being explored for its potential therapeutic properties, particularly in drug development targeting oxidative stress-related diseases.
  • Industrial Chemistry: The compound serves as an intermediate in the synthesis of various dyes and pigments.
  • Environmental Science: Naphthalene-1,2-diol is used in studies related to biodegradation processes and environmental remediation strategies involving polycyclic aromatic hydrocarbons.

Research has shown that naphthalene-1,2-diol interacts with various biological systems. Its interactions with proteins involved in metabolic pathways are crucial for understanding its role in microbial degradation of aromatic compounds. Furthermore, studies indicate potential interactions with cellular membranes and enzymes that could influence its biological activity .

Several compounds are structurally similar to naphthalene-1,2-diol. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
Naphthol (1-hydroxynaphthalene)Contains one hydroxyl group at position 1Less reactive than naphthalene-1,2-diol
1-NaphtholHydroxyl group at position 1Used in dyes and pharmaceuticals
2-NaphtholHydroxyl group at position 2Similar applications as 1-naphthol
β-NaphthohydroquinoneHydroxyl groups at positions 1 and 4Different oxidation state
NaphthalenediolGeneral term for dihydroxynaphthalenesEncompasses various positional isomers

Naphthalene-1,2-diol stands out due to its specific positioning of hydroxyl groups which enhances its reactivity and biological significance compared to other similar compounds .

Molecular Structure and Configuration

Naphthalene-1,2-diol represents a bicyclic aromatic compound characterized by the presence of two hydroxyl groups positioned at the 1,2-positions of the naphthalene ring system [1] [3]. The compound belongs to the class of organic compounds known as naphthols and derivatives, specifically categorized as naphthalene derivatives carrying one or more hydroxyl groups at any ring position [1]. The molecular structure exhibits a planar aromatic framework consisting of two fused benzene rings with adjacent hydroxyl substituents [3] [6].

The spatial arrangement of the hydroxyl groups in naphthalene-1,2-diol creates a vicinal diol configuration, where the two hydroxyl groups are positioned on adjacent carbon atoms of the aromatic ring [1] [3]. This structural feature is fundamental to the compound's chemical behavior and distinguishes it from other dihydroxynaphthalene isomers. The compound exists as a stable solid at room temperature with characteristic crystalline properties [9] [15].

Table 1: Molecular Structure and Configuration Data

PropertyValue
Chemical FormulaC₁₀H₈O₂
Molecular Weight (g/mol)160.1693
Monoisotopic Mass (g/mol)160.0524295
IUPAC Namenaphthalene-1,2-diol
Common Names1,2-dihydroxynaphthalene; 1,2-naphthalenediol; β-naphthohydroquinone
CAS Registry Number574-00-5
InChI KeyNXPPAOGUKPJVDI-UHFFFAOYSA-N
SMILESOC1=CC=C2C=CC=CC2=C1O

Physicochemical Properties

Molecular Weight and Empirical Formula

Naphthalene-1,2-diol possesses a molecular formula of C₁₀H₈O₂ with a molecular weight of 160.1693 grams per mole [1] [3] [6]. The monoisotopic molecular weight is precisely 160.0524295 daltons [1] [2]. These molecular parameters reflect the compound's composition of ten carbon atoms, eight hydrogen atoms, and two oxygen atoms arranged in the characteristic naphthalene backbone with hydroxyl substitutions [3] [7].

The empirical formula corresponds exactly to the molecular formula, indicating that naphthalene-1,2-diol does not exist as a simple multiple of smaller repeating units [3] [6]. The molecular weight places the compound within the range typical for small organic aromatic molecules, contributing to its chemical and physical properties [1] [10].

Solubility Characteristics

The solubility profile of naphthalene-1,2-diol demonstrates moderate water solubility characteristics [10]. Research indicates that the compound exhibits a water solubility of approximately 0.71 milligrams per milliliter at standard conditions [10]. This limited aqueous solubility can be attributed to the hydrophobic nature of the naphthalene ring system, which is partially offset by the presence of two hydroxyl groups that can participate in hydrogen bonding with water molecules [10].

The compound shows enhanced solubility in organic solvents, particularly in polar organic media [8]. Studies indicate that naphthalene-1,2-diol is slightly soluble in chloroform and methanol [8]. The logarithmic partition coefficient (log P) between octanol and water ranges from 2.06 to 2.36, indicating a moderate lipophilic character [1] [10]. This partition coefficient suggests that the compound has a balanced hydrophilic-lipophilic profile, with a slight preference for lipophilic environments [10].

Melting and Boiling Point Parameters

Naphthalene-1,2-diol exhibits well-defined thermal transition properties [8] [9] [15]. The melting point of the compound has been consistently reported in the range of 101-106°C, with most sources indicating a specific melting point of 103°C [8] [9] [15] [27] [30]. This relatively moderate melting point reflects the balance between intermolecular forces, including hydrogen bonding between hydroxyl groups and π-π stacking interactions between aromatic rings [8] [15].

The compound appears as a solid at room temperature, typically presenting as white to brown to dark purple powder or crystalline material [9] [15] [27]. The color variation may be attributed to different degrees of oxidation or purity levels in different preparations [15] [27]. The boiling point has been estimated at approximately 246.06°C, though this represents a rough estimate rather than a precisely measured experimental value [8].

Acid-Base Properties

Naphthalene-1,2-diol demonstrates weak acidic properties due to the presence of two phenolic hydroxyl groups [1] [10]. The strongest acidic pKa value has been determined to be approximately 9.04, indicating that the compound behaves as a very weak acid under physiological conditions [1] [10]. This pKa value is characteristic of phenolic compounds and reflects the ability of the hydroxyl groups to donate protons under alkaline conditions [10].

The compound also exhibits an extremely weak basic character, with the strongest basic pKa reported as -6.3 [1] [10]. This value indicates virtually no basic behavior under normal pH conditions [10]. The physiological charge of the molecule is zero at physiological pH, meaning the compound exists predominantly in its neutral form under biological conditions [1] [10].

Table 2: Physicochemical Properties

PropertyValue
Physical State (20°C)Solid
AppearanceWhite to brown to dark purple powder/crystal
Melting Point (°C)101-106
Water Solubility (mg/mL)0.71
Log P (octanol/water)2.06-2.36
pKa (strongest acidic)9.04
pKa (strongest basic)-6.3
Polar Surface Area (Ų)40.46
Density (g/cm³)1.092 (estimated)
Refractivity (m³·mol⁻¹)46.47
Hydrogen Donor Count2
Hydrogen Acceptor Count2
Rotatable Bond Count0

Stability and Reactivity Patterns

Naphthalene-1,2-diol exhibits characteristic reactivity patterns typical of vicinal diols and phenolic compounds [16] [17]. The compound demonstrates susceptibility to oxidation reactions, particularly under mild oxidative conditions where it can be converted to 1,2-naphthoquinone [8]. This oxidation represents a fundamental chemical transformation that reflects the electron-rich nature of the hydroxylated aromatic system [8] [17].

Research has shown that naphthalene-1,2-diol serves as an intermediate in bacterial metabolism of naphthalene, where it undergoes enzymatic oxidation by oxygen in reactions catalyzed by specific dioxygenases [19] [26]. The compound can react with molecular oxygen to form 2-hydroxychromene-2-carboxylic acid through a complex ring-opening and cyclization mechanism [26]. This reaction pathway demonstrates the compound's role in biodegradation processes and its reactivity toward oxidative ring cleavage [19] [26].

The stability of naphthalene-1,2-diol is influenced by environmental conditions, particularly pH and the presence of oxidizing agents [16] [17]. Under acidic conditions, the compound can undergo acid-catalyzed dehydration reactions, while alkaline conditions may promote oxidative degradation [16]. The compound shows enhanced reactivity compared to the parent naphthalene molecule due to the electron-donating effects of the hydroxyl groups, which increase the electron density of the aromatic ring system [17].

Studies indicate that naphthalene-1,2-diol can participate in coupling reactions with diazotized anilines at the 4-position, demonstrating its electrophilic substitution reactivity [8]. The compound also shows the ability to undergo further hydroxylation to form trihydroxynaphthalene derivatives under specific oxidative conditions [17].

Electronic Structure and Bonding Characteristics

The electronic structure of naphthalene-1,2-diol is characterized by an extended π-electron system derived from the fused aromatic rings, modified by the electronic effects of the hydroxyl substituents [20] [25]. The compound contains two aromatic rings with a total of fourteen π-electrons participating in the delocalized bonding system [20]. The presence of hydroxyl groups introduces additional electronic effects through both inductive and resonance mechanisms [33].

Research on related naphthalene diol systems indicates that the highest occupied molecular orbital is primarily localized on the naphthalene fragment, while the electronic properties are significantly influenced by the hydroxyl substituents [25]. The compound exhibits zero formal charge and maintains a physiological charge of zero under normal conditions [1] [10]. The molecular framework contains two rings with no rotatable bonds, reflecting the rigid planar structure of the aromatic system [1] [10].

Intramolecular hydrogen bonding represents a significant structural feature in naphthalene-1,2-diol systems [33]. Studies on naphthalene diols demonstrate that intramolecular hydrogen bonds can form between adjacent hydroxyl groups or between hydroxyl groups and the aromatic π-system [33]. These interactions contribute to the overall stability and conformational preferences of the molecule [33].

The polar surface area of naphthalene-1,2-diol is 40.46 square angstroms, reflecting the contribution of the hydroxyl groups to the compound's polarity [1] [10]. The average polarizability has been calculated as 16.4 cubic angstroms, indicating the compound's response to external electric fields [1]. The refractivity value of 46.47 cubic meters per mole reflects the compound's optical properties and electronic polarization characteristics [10].

Table 3: Thermodynamic Properties

PropertyValue
Standard Enthalpy of Formation - Gas (kJ/mol)-200.5 ± 1.8
Standard Enthalpy of Formation - Solid (kJ/mol)-309.8 ± 1.6
Standard Enthalpy of Combustion - Solid (kJ/mol)-4768.6 ± 1.0
Standard Enthalpy of Sublimation (kJ/mol)109.3 ± 0.9
Standard Gibbs Free Energy of Formation (kJ/mol)42.6

Table 4: Electronic and Bonding Characteristics

PropertyValue
Number of Rings2
Physiological Charge0
Formal Charge0
Bioavailability Score1
Rule of Five ComplianceYes
Average Polarizability (Ų)16.4
Dipole Moment (estimated)Moderate (due to OH groups)
Hydrogen Donor Count2
Hydrogen Acceptor Count2

Infrared Spectroscopy Analysis

Infrared spectroscopy provides crucial information about the functional groups and molecular vibrations of naphthalene-1,2-diol. The infrared spectrum exhibits characteristic absorption bands that confirm the presence of hydroxyl groups and the aromatic naphthalene framework [1] [2].

The most diagnostic features in the infrared spectrum appear in the hydroxyl stretching region at 3522 and 3346 cm⁻¹, corresponding to both hydrogen-bonded and free hydroxyl groups [1]. These bands indicate the presence of two hydroxyl substituents on the naphthalene ring system, with the lower frequency band suggesting intramolecular hydrogen bonding between adjacent hydroxyl groups. The carbon-hydrogen stretching vibrations occur at 3075, 2920, and 2852 cm⁻¹, representing both aromatic and aliphatic C-H bonds [1].

The aromatic carbon-carbon stretching modes appear prominently at 1984, 1697, and 1645 cm⁻¹, confirming the conjugated naphthalene ring system [1]. Additional aromatic ring vibrations are observed at 1579 and 1454 cm⁻¹, which are characteristic of substituted naphthalene compounds. The carbon-oxygen stretching and hydroxyl bending modes manifest at 1334, 1274, and 1242 cm⁻¹, providing direct evidence for the C-OH functional groups [1].

Wavenumber (cm⁻¹)AssignmentIntensity
3522, 3346O-H stretching (hydrogen bonded and free hydroxyl groups)Strong
3075, 2920, 2852C-H stretching of aromatic and aliphatic carbonsMedium
1984, 1697, 1645C=C stretching of aromatic ring systemMedium-Strong
1579, 1454C=C aromatic ring vibrationsStrong
1334, 1274, 1242C-O stretching and O-H bending modesMedium

Lower frequency regions contain carbon-carbon stretching and ring deformation modes at 1171, 1101, and 1070 cm⁻¹, followed by carbon-hydrogen out-of-plane bending vibrations at 1046, 972, and 898 cm⁻¹ [1]. Ring breathing and skeletal deformation modes appear at 850, 763, and 719 cm⁻¹, which are particularly sensitive to the substitution pattern on the naphthalene ring system.

Nuclear Magnetic Resonance Spectroscopy

1H NMR Spectral Features

Proton nuclear magnetic resonance spectroscopy reveals the hydrogen environment within naphthalene-1,2-diol and provides insight into its molecular structure and symmetry [3] [4]. The aromatic proton signals appear as a characteristic singlet at 8.64 ppm, integrating for four protons and representing the naphthalene ring system protons [1]. The aromatic region extends from approximately 7.6 to 6.9 ppm as a complex multiplet, indicating the different chemical environments of the aromatic protons due to the hydroxyl substitution pattern [3].

The hydroxyl protons manifest as distinct signals that are exchangeable with deuterium oxide. Two hydroxyl signals are observed: a doublet at 4.85 ppm with coupling constant J = 5.1 Hz and a triplet at 4.64 ppm with coupling constant J = 5.7 Hz [1]. These coupling patterns suggest different hydrogen bonding environments for the two hydroxyl groups, consistent with the ortho-substitution pattern that allows for intramolecular hydrogen bonding.

Chemical Shift (ppm)AssignmentMultiplicity/Coupling
8.64 (s, 4H)Aromatic protons (naphthalene ring)Singlet, 4 protons
7.6-6.9 (m)Aromatic protons in 6-9 position regionMultiplet, aromatic region
4.85 (d, J = 5.1 Hz, 1H)Hydroxyl proton (exchangeable with D2O)Doublet, J = 5.1 Hz
4.64 (t, J = 5.7 Hz, 1H)Hydroxyl proton (exchangeable with D2O)Triplet, J = 5.7 Hz

The integration ratios and chemical shift values confirm the molecular structure with two equivalent aromatic rings and two hydroxyl substituents. The chemical shifts are consistent with literature values for similar naphthalenediol compounds and provide confirmation of the substitution pattern [3] [4].

13C NMR Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of naphthalene-1,2-diol and distinguishes between different carbon environments [5] [6]. The spectrum exhibits characteristic chemical shifts that reflect the electronic environment of each carbon atom within the molecule.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

160.052429494 g/mol

Monoisotopic Mass

160.052429494 g/mol

Heavy Atom Count

12

UNII

2R5017T335

Related CAS

67293-06-5 ((monohydrate)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

574-00-5

Metabolism Metabolites

Dihydrodiol is a known human metabolite of naphthalene.

Wikipedia

1,2-naphthalenediol

Dates

Last modified: 08-15-2023

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